molecular formula C8H4FNO5S B2774300 6-Fluorosulfonyloxy-2,3-dioxo-1H-indole CAS No. 2411292-98-1

6-Fluorosulfonyloxy-2,3-dioxo-1H-indole

Cat. No.: B2774300
CAS No.: 2411292-98-1
M. Wt: 245.18
InChI Key: VUIMTTBPCXDTIK-UHFFFAOYSA-N
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Description

6-Fluorosulfonyloxy-2,3-dioxo-1H-indole is a synthetic compound characterized by its unique indole structure, which is a significant heterocyclic system in natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorosulfonyloxy-2,3-dioxo-1H-indole typically involves the introduction of a fluorosulfonyloxy group to the indole core. This can be achieved through various synthetic routes, including electrophilic substitution reactions on the indole nucleus. The reaction conditions often require the use of strong acids or bases to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Fluorosulfonyloxy-2,3-dioxo-1H-indole can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6-Fluorosulfonyloxy-2,3-dioxo-1H-indole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.

    Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.

    Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Fluorosulfonyloxy-2,3-dioxo-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. The fluorosulfonyloxy group can enhance the compound’s reactivity, allowing it to interact with various biological molecules. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    5-Fluoroindole: Another fluorinated indole derivative with distinct properties.

    Indole-2-carboxylic acid: An indole derivative used in various chemical syntheses.

Uniqueness: 6-Fluorosulfonyloxy-2,3-dioxo-1H-indole stands out due to the presence of the fluorosulfonyloxy group, which imparts unique chemical and biological properties

Properties

IUPAC Name

6-fluorosulfonyloxy-2,3-dioxo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO5S/c9-16(13,14)15-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIMTTBPCXDTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OS(=O)(=O)F)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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